8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one
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Overview
Description
8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 8-methoxyquinoline-2(1H)-one with isopropylamine and acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 8-Hydroxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one.
Reduction: 8-Methoxy-5-{[(propan-2-yl)amino]ethyl}quinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, malaria, and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
Chloroquine: A well-known antimalarial drug.
Ciprofloxacin: A quinolone antibiotic with broad-spectrum activity.
Uniqueness
8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one is unique due to its specific structural features, such as the methoxy and isopropylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63235-37-0 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
8-methoxy-5-[2-(propan-2-ylamino)acetyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)16-8-12(18)10-4-6-13(20-3)15-11(10)5-7-14(19)17-15/h4-7,9,16H,8H2,1-3H3,(H,17,19) |
InChI Key |
YVSLXTFKTLYMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(=O)C1=C2C=CC(=O)NC2=C(C=C1)OC |
Origin of Product |
United States |
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